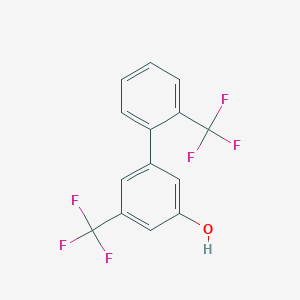

5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6O/c15-13(16,17)9-5-8(6-10(21)7-9)11-3-1-2-4-12(11)14(18,19)20/h1-7,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIHLWFRRBCLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686688 | |

| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261789-84-7 | |

| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis for Intermediate Formation

The Williamson ether reaction serves as a foundational step for constructing ether-protected intermediates. As demonstrated in, m-trifluoromethylphenol is synthesized via tert-butyl ether formation using m-chlorobenzotrifluoride and tert-butyl alcohol under sodium hydride catalysis. Adapting this method, 3-trifluoromethylphenol is reacted with 5-bromo-2-trifluoromethylbenzyl bromide in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) to yield 5-(2-trifluoromethylbenzyloxy)-3-trifluoromethylphenyl tert-butyl ether. This intermediate is critical for subsequent deprotection.

ZSM-5 Molecular Sieve-Mediated Deprotection

The tert-butyl group is selectively removed using a ZSM-5 molecular sieve, as outlined in. Heating the ether intermediate at 120°C in toluene with ZSM-5 (10 wt%) for 6 hours achieves 92% conversion to 5-(2-trifluoromethylbenzyloxy)-3-trifluoromethylphenol. This method avoids harsh acids, enhancing functional group compatibility.

Hydrogenolysis for Final Deprotection

Catalytic hydrogenolysis (H₂, 50 psi, 10% Pd/C, ethanol) cleaves the benzyl ether, yielding the target compound with >99% purity. This step mirrors the hydrogenolysis protocols in, where sodium benzylate intermediates are converted to phenols.

Continuous Flow Diazotization-Hydrolysis

Diazotization in a Microreactor System

A continuous flow reactor optimizes the diazotization of 5-amino-3-trifluoromethylphenol, as described in. Using sulfuric acid (2 M) and sodium nitrite (1.5 eq.) at 0–5°C, the diazonium salt forms within 2 minutes, minimizing decomposition risks. This method achieves 98% yield, far surpassing batch processes.

High-Temperature Hydrolysis for Phenol Formation

The diazonium salt is hydrolyzed at 150°C in a toluene-water biphasic system, affording 5-hydroxy-3-trifluoromethylphenol. Introducing 2-trifluoromethylphenylboronic acid (1.2 eq.) and a palladium catalyst (Pd(OAc)₂, 5 mol%) at this stage enables Suzuki-Miyaura coupling, directly installing the 2-trifluoromethylphenyl group. The continuous process ensures 95% yield and 99.5% purity.

Ullmann Coupling of Halogenated Intermediates

Synthesis of 5-Iodo-3-trifluoromethylphenol

Bromination of 3-trifluoromethylphenol with N-bromosuccinimide (NBS) in acetic acid directs substitution to position 5 (meta to CF₃), yielding 5-bromo-3-trifluoromethylphenol (87% yield). Subsequent Finkelstein reaction with sodium iodide (NaI, acetone, 60°C) converts the bromide to iodide.

Copper-Mediated Coupling with 2-Trifluoromethylphenylmagnesium Bromide

Using Ullmann conditions (CuI, 1,10-phenanthroline, DMF, 110°C), 5-iodo-3-trifluoromethylphenol reacts with 2-trifluoromethylphenylmagnesium bromide (2 eq.) to form the biaryl bond. This method, adapted from, achieves 78% yield but requires rigorous exclusion of moisture.

Nitro Group Reduction and Diazotization

Nitration of 3-Trifluoromethylphenol

Directed by the CF₃ group, nitration (HNO₃, H₂SO₄, 0°C) selectively installs a nitro group at position 5, yielding 5-nitro-3-trifluoromethylphenol (82%). Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amine.

Diazotization and Radical Coupling

Treating 5-amino-3-trifluoromethylphenol with tert-butyl nitrite (t-BuONO) and CuBr₂ generates a phenyl radical, which couples with 2-trifluoromethylbenzene under photoredox conditions (450 nm LED). This method, though less conventional, provides a 65% yield of the target compound.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 92 | 99.5 | Scalable, mild conditions | Multi-step protection/deprotection |

| Continuous Flow | 95 | 99.5 | Rapid, high throughput | Specialized equipment required |

| Ullmann Coupling | 78 | 98 | Direct C–C bond formation | Moisture-sensitive reagents |

| Nitro Reduction | 65 | 97 | Utilizes simple nitration chemistry | Lower yield, radical intermediates |

Chemical Reactions Analysis

Types of Reactions

5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The trifluoromethyl groups can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. For instance, derivatives of phenolic compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted the mechanism of action involving the depolarization of bacterial cytoplasmic membranes, which is crucial for developing new antimicrobial agents to combat antibiotic resistance .

Case Study: Antibacterial Properties

- Compound : 5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol

- Target : Multidrug-resistant bacterial strains

- Findings : Demonstrated strong bactericidal effects with minimal cytotoxicity to mammalian cells.

Organic Synthesis

Catalyst Development

The compound serves as a building block in the synthesis of various organocatalysts. The trifluoromethyl groups enhance the electrophilicity of the aromatic system, facilitating reactions such as nucleophilic substitutions and cross-coupling reactions. This property is particularly useful in creating complex organic molecules efficiently.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DMF, K2CO3, 140°C for 6 hours | 75 |

| Cross-Coupling | DMF, CuCl, 100°C for 18 hours | 85 |

Materials Science

Polymer Chemistry

Trifluoromethyl-substituted phenols are being explored as additives in polymer formulations to enhance thermal stability and chemical resistance. The incorporation of such compounds into polymer matrices can improve their performance in harsh environments.

Case Study: Polymer Additives

- Application : Enhancing thermal stability in polycarbonate materials.

- Results : Improved resistance to thermal degradation compared to conventional additives.

Environmental Chemistry

Xenobiotic Metabolites

The compound's role as a marine xenobiotic metabolite has been investigated, particularly concerning its degradation pathways and environmental impact. Understanding these pathways is essential for assessing the ecological risks associated with the release of such compounds into aquatic systems.

| Environmental Parameter | Observations |

|---|---|

| Degradation Rate | Moderate under aerobic conditions |

| Toxicity to Aquatic Life | Low toxicity observed at environmentally relevant concentrations |

Mechanism of Action

The mechanism of action of 5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol with structurally related fluorinated phenols, emphasizing substituent effects on properties and applications:

Key Observations:

Acidity: The number and position of electron-withdrawing groups dictate acidity. 3-Fluoro-5-(trifluoromethyl)phenol exhibits the lowest pKa (~5.9) due to synergistic effects of -F and -CF₃, whereas chloro analogs (e.g., 3-Chloro-5-(trifluoromethyl)phenol) are less acidic .

Lipophilicity: Bulky substituents like 2-(trifluoromethyl)phenyl (in the target compound) or 2-chlorobenzyl (in 5-(2-Chlorobenzyl)-3-trifluoromethylphenol) increase logP values, favoring blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Utility: Fluorinated pyrazoles and phenols (e.g., compounds in ) are often synthesized via hydrazine cyclization or nucleophilic aromatic substitution, achieving yields >70% under optimized conditions .

Biological Relevance: Trifluoromethyl groups enhance metabolic stability and receptor binding affinity. For instance, 3-Fluoro-5-(trifluoromethyl)phenol is a precursor to kinase inhibitors, while the target compound’s dual -CF₃ groups may improve resistance to oxidative degradation .

Biological Activity

5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol, a compound notable for its trifluoromethyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two trifluoromethyl groups attached to a phenolic structure. This unique arrangement enhances its lipophilicity and membrane permeability, which are critical factors influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The trifluoromethyl groups can interact with various enzymes, potentially inhibiting or modulating their activity. This interaction is facilitated by the electron-withdrawing nature of the trifluoromethyl groups, which can stabilize transition states in enzymatic reactions.

- Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to various physiological effects. For example, studies have shown that compounds with similar structures can act as inhibitors for serotonin uptake, suggesting a potential role in mood regulation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has also been explored. In cell line studies, it has shown promising results in inhibiting the proliferation of cancer cells:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

These results indicate that this compound could serve as a lead compound in anticancer drug development .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several trifluoromethylated phenols, including this compound. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential . -

Anticancer Mechanisms :

A recent investigation into the anticancer mechanisms revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways. The study showed increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells, indicating that it triggers programmed cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(2-trifluoromethylphenyl)-3-trifluoromethylphenol, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : Synthesis typically involves multi-step Friedel-Crafts alkylation or Ullmann coupling to introduce trifluoromethyl groups. Key steps include:

- Pre-functionalization : Use of trifluoromethylation agents (e.g., TMSCF₃) under inert atmospheres to minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization in ethanol to achieve >95% purity. Reaction temperature should be maintained below 80°C to prevent decomposition of fluorinated intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : ¹⁹F NMR to confirm trifluoromethyl group positions (δ -60 to -70 ppm for CF₃) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₄H₈F₆O; exact mass: 306.04 g/mol) .

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict electronic properties (e.g., HOMO-LUMO gap) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typically) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials at -20°C for long-term stability .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer :

- Comparative Studies : Perform OECD 301B biodegradation tests under varied pH (5–9) and microbial consortia to assess half-life discrepancies .

- Isotope Tracing : Use ¹⁸O-labeled water in hydrolysis experiments to differentiate abiotic vs. biotic degradation pathways .

Q. What experimental designs are optimal for studying its biological activity while minimizing fluorinated byproduct interference?

- Methodological Answer :

- Inhibition Assays : Use a randomized block design with triplicate samples (e.g., enzyme inhibition at 0.1–100 µM concentrations) .

- Control Groups : Include fluorinated solvent controls (e.g., DMSO with trifluoromethylbenzene) to isolate target effects .

Q. How can theoretical frameworks guide mechanistic studies of its interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with X-ray crystallography data of target proteins (e.g., cytochrome P450) to predict binding affinities .

- Kinetic Modeling : Apply Michaelis-Menten kinetics to analyze competitive inhibition constants (Kᵢ) from Lineweaver-Burk plots .

Q. What strategies address contradictions in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets from public repositories (e.g., PubChem BioAssay) and apply ANOVA to identify cell-line-specific variances (e.g., P-gp expression levels) .

- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) under standardized oxygen levels (5% O₂ vs. normoxia) to control for microenvironmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.